molecular formula C5H11NO B042184 (R)-3-Methoxypyrrolidine CAS No. 120099-60-7

(R)-3-Methoxypyrrolidine

Cat. No. B042184
M. Wt: 101.15 g/mol
InChI Key: BWRWNUQAQPAYCK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The chemoenzymatic synthesis of (R)-3-Methoxypyrrolidine derivatives, including (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine, has been efficiently carried out through an enantioselective methodology. The synthesis involves lipase-mediated resolution protocols starting from commercially available precursors, showcasing the preparation of azido-hydroxypyrrolidine intermediates followed by ring-closing metathesis (RCM) and S_N2 displacement reactions (Kamal et al., 2006). Another approach involves the synthesis from diallylamine through benzyloxycarbonyl-3-pyrroline obtained by RCM employing Grubbs' catalyst, leading to highly enantiopure intermediates after enzymatic transesterification (Kamal et al., 2004).

Molecular Structure Analysis

Investigations into the molecular structure of pyrrolidine derivatives have been facilitated by X-ray diffraction and density functional theory (DFT) calculations. These analyses confirm non-planar configurations and highlight the significance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing the molecular structure (Yahiaoui et al., 2019).

Chemical Reactions and Properties

(R)-3-Methoxypyrrolidine serves as a versatile intermediate in various chemical reactions, including cycloadditions and synthesis of complex molecules. The compound's reactivity is highlighted in the synthesis of Lycopodium alkaloids and other nitrogen-containing heterocycles, demonstrating its utility in constructing complex molecular architectures with significant stereochemical control (Bisai & Sarpong, 2010).

Scientific Research Applications

  • Synthesis of Lycopodium Alkaloid

    (R)-3-Methoxypyrrolidine is used in synthesizing Lycopodium alkaloid lycoposerramine R, a complex natural product (Bisai & Sarpong, 2010).

  • Therapeutic Applications for Pancreatitis

    The compound has been identified as effective in reducing pancreatic enzyme activity and inflammation in experimental pancreatitis models, suggesting potential therapeutic applications (Ogawa et al., 2005).

  • Platelet Aggregation Inhibition

    It's also found to inhibit platelet aggregation induced by serotonin, indicating potential therapeutic applications for treating platelet disorders (Ogawa et al., 2002).

  • Synthesis of Quinolone Antitumor Compound

    The compound is a key intermediate in the chemoenzymatic enantioselective synthesis of an antitumor compound AG-7352 (Kamal et al., 2004).

  • Versatile Chiral Auxiliaries

    It serves as a versatile chiral auxiliary compound for various reactions (Enders, Fey, & Kipphardt, 2003).

  • Enantiopure Production for Pharmaceuticals

    The optimized resolution process using related compounds can produce enantiopure 3-aminopyrrolidine, which is significant for chiral pharmaceuticals (Sakurai, Yuzawa, & Sakai, 2008).

  • Antibacterial Drug Development

    A derivative of (R)-3-Methoxypyrrolidine shows high in vivo antibacterial activity and no cytotoxicity, making it a promising candidate for antibacterial drugs (Okada et al., 1993).

  • Synthesis of Pumiliotoxin 251D

    The compound is used in the vinylogous Mannich reaction for the synthesis of pumiliotoxin 251D, a toxin with research interest (Martin & Bur, 1999).

  • Antifungal Activity

    Pterolactam-inspired amide Mannich bases derived from (R)-3-Methoxypyrrolidine exhibit promising antifungal activity (Dascălu et al., 2020).

  • Synthesis of Functionalized 3-Aminopyrrolidines

    It's used in synthesizing functionalized 3-aminopyrrolidines and piperidines, relevant in pharmaceuticals and nutraceuticals (Matos, Afonso, & Batey, 2001).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve considering how to handle and dispose of the compound safely.


Future Directions

This would involve considering potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


For a specific compound like “®-3-Methoxypyrrolidine”, you would need to consult the primary literature or databases of chemical information. Please note that not all compounds will have information available in all of these categories. If you have access to a university library, they may be able to help you access the necessary resources. Alternatively, you could consider reaching out to a chemist or chemical information specialist for assistance.


properties

IUPAC Name

(3R)-3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWNUQAQPAYCK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568009
Record name (3R)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methoxypyrrolidine

CAS RN

120099-60-7
Record name (3R)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Methoxypyrrolidine
Reactant of Route 2
(R)-3-Methoxypyrrolidine
Reactant of Route 3
(R)-3-Methoxypyrrolidine
Reactant of Route 4
Reactant of Route 4
(R)-3-Methoxypyrrolidine
Reactant of Route 5
Reactant of Route 5
(R)-3-Methoxypyrrolidine
Reactant of Route 6
Reactant of Route 6
(R)-3-Methoxypyrrolidine

Citations

For This Compound
7
Citations
K Liu, S Zhou, J Zhou, R Bo, X Wang, T Xu… - Bioorganic & Medicinal …, 2022 - Elsevier
Monoamine oxidases A and B (MAO-A and MAO-B) play important roles in biogenic amine metabolism, oxidative stress, and chronic inflammation. Particularly, MAO-B selective …
Number of citations: 1 www.sciencedirect.com
H Nemoto, K Tanimoto, Y Kanao, S Omura, Y Kita… - Tetrahedron, 2012 - Elsevier
The protecting-group-free asymmetric total synthesis of (−)-rosmarinecine was achieved in only four steps from the commercially available (±)-3-hydroxypyrrolidine hydrochloride (2a). …
Number of citations: 31 www.sciencedirect.com
X Li, D Hong, M Zhang, L Xu, Y Zhou, J Li… - European Journal of …, 2021 - Elsevier
A series of epoxyketone analogues with varying N-caps and P3-configurations were designed, synthesized and evaluated. We found that D-Ala in P3 was crucial for β5i selectivity over …
Number of citations: 1 www.sciencedirect.com
DW Carney, JC Lukesh III, DM Brody… - Proceedings of the …, 2016 - National Acad Sciences
Approaches to improving the biological properties of natural products typically strive to modify their structures to identify the essential pharmacophore, or make functional group changes …
Number of citations: 28 www.pnas.org
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Targeting oxidative phosphorylation (OXPHOS) complexes is an emerging strategy to disrupt the metabolism of select cancer subtypes and to overcome resistance to targeted therapies…
Number of citations: 10 pubs.acs.org
DW Carney, JC Lukesh III, DM Brody… - Proceedings of the …, 2016 - ncbi.nlm.nih.gov
Results Synthesis and Activity of Vinblastine C20′ Ureas. Two C20′ ureas 8 and 9 were prepared in our earlier studies that served as our starting points. The first of these is the …
Number of citations: 0 www.ncbi.nlm.nih.gov
CR Butler, K Ogilvie, L Martinez-Alsina… - Journal of Medicinal …, 2017 - ACS Publications
A growing subset of β-secretase (BACE1) inhibitors for the treatment of Alzheimer’s disease (AD) utilizes an anilide chemotype that engages a key residue (Gly230) in the BACE1 …
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.